![molecular formula C7H9F3O2 B3379346 Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate CAS No. 155953-72-3](/img/structure/B3379346.png)
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate
Overview
Description
Scientific Research Applications
Preparation of Fluorinated Polymethacrylates
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated polymethacrylates . These polymethacrylates, rich in trifluoromethyl functional groups, exhibit superior performance of chemical inertness, low dielectric constant, excellent weatherability, low refractive index, and special surface properties .
Surface Coating Applications
The compound can be used in the preparation of surface coatings. For instance, a series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The resulting copolymers exhibited excellent water-repellent capacity, good gas permeability for oxygen, lower water absorption, and stain resistance .
Lowering Glass Transition Temperature
The glass transition temperature (Tg) of polymers can be reduced by incorporating Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate. This is particularly useful in improving the film-forming property of polymers .
Synthesis of Fluorinated Carbonates
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated carbonates . These carbonates have potential applications in various fields due to their unique properties.
Lithium-ion Batteries
In the field of energy storage, Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the development of lithium-ion batteries . Specifically, it can be used to understand additive/cathode interactions in these batteries .
Development of Low-cost Coatings
The compound can be used to develop low-cost coatings. By copolymerizing soft monomers with FMA, the film-forming property can be improved without significantly reducing the fluorine content of these fluorinated polymethacrylates .
Safety and Hazards
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylidenebutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOTVFSBHSWSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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